3-(2,6-Dichlorobenzoyl)thiophene

Vue d'ensemble

Description

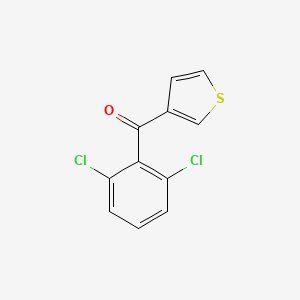

3-(2,6-Dichlorobenzoyl)thiophene is a chemical compound with the molecular formula C11H6Cl2OS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science . The compound is characterized by the presence of a thiophene ring substituted with a 2,6-dichlorobenzoyl group, making it a valuable building block in synthetic chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorobenzoyl)thiophene typically involves the acylation of thiophene with 2,6-dichlorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction proceeds via the formation of an acylium ion intermediate, which then reacts with the thiophene ring to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of thiophene and 2,6-dichlorobenzoyl chloride, with careful control of reaction conditions to ensure high yield and purity of the product . The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final compound in a pure form.

Analyse Des Réactions Chimiques

Types of Reactions:

Activité Biologique

3-(2,6-Dichlorobenzoyl)thiophene is a synthetic compound belonging to the class of thiophene derivatives, recognized for its diverse applications in pharmaceuticals, materials science, and organic electronics. Its molecular formula is C11H6Cl2OS, and it is characterized by the presence of a thiophene ring substituted with a 2,6-dichlorobenzoyl group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the acylation of thiophene with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is conducted under anhydrous conditions to enhance yield and purity. The general reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. For instance, derivatives such as carbamates, ureas, and semicarbazides have been synthesized and tested for their effectiveness against various microbial strains. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities, making them potential candidates for further development in medicinal chemistry.

| Compound | Microbial Strain | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate inhibition |

| This compound | Escherichia coli | Significant inhibition |

| Carbamate derivative | Candida albicans | High antifungal activity |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. A notable study demonstrated that treatment with this compound resulted in significant growth inhibition of cancer cell lines such as HeLa and MCF-7 .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as an electrophile that interacts with nucleophilic sites on biomolecules, potentially inhibiting key enzymes involved in microbial metabolism and cancer cell proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways that lead to mitochondrial dysfunction and subsequent caspase activation.

- Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression by modulating cyclin-dependent kinases (CDKs), leading to G1 or G2 phase arrest.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiophene derivatives against clinical isolates. The results indicated that this compound demonstrated potent activity against multidrug-resistant strains of bacteria.

- Anticancer Research : In vitro studies using human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that 3-(2,6-Dichlorobenzoyl)thiophene exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, including:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 250 µg/mL |

| Escherichia coli | Moderate | 500 µg/mL |

| Candida albicans | Significant | 125 µg/mL |

This compound has been compared favorably to standard antibiotics, indicating potential as a therapeutic agent against resistant strains .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer activities. Studies reveal that thiophene derivatives can inhibit microtubule polymerization, a critical process in cancer cell division. Compounds similar to this have shown IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, suggesting promising anticancer potential .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives through reactions such as Friedel-Crafts acylation and nucleophilic substitutions. The compound's unique structure allows for the introduction of diverse functional groups, enhancing its versatility in synthetic applications .

Polymerization Studies

The compound has also been explored in polymerization processes. Thiophene derivatives are known for their ability to form conductive polymers used in organic electronic devices. Research on oxidative polymerization using palladium catalysts has shown that thiophenes can yield polymers with desirable electronic properties suitable for applications in organic light-emitting diodes and photovoltaic cells .

Material Science

Development of Advanced Materials

In material science, this compound is being investigated for its role in developing advanced materials such as organic semiconductors and sensors. Its electronic properties make it a candidate for incorporation into various electronic devices, potentially improving performance and efficiency.

Nanotechnology Applications

Recent studies have indicated that thiophene derivatives can be employed in nanotechnology for creating nanoscale materials with specific functions. These materials can be utilized in drug delivery systems or as components in biosensors due to their biocompatibility and functional versatility .

Case Studies

- Antioxidant Evaluation: A comparative study highlighted that thiophene derivatives with specific substitutions exhibited higher antioxidant capacities than standard reference compounds, showcasing their potential in health-related applications .

- Cytotoxicity Assessments: Investigations into the cytotoxic effects against cancer cell lines revealed that several derivatives exhibited significant antiproliferative activity, reinforcing their potential as anticancer agents .

Propriétés

IUPAC Name |

(2,6-dichlorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2OS/c12-8-2-1-3-9(13)10(8)11(14)7-4-5-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYGAEQKQMCGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)C2=CSC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641863 | |

| Record name | (2,6-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-68-1 | |

| Record name | (2,6-Dichlorophenyl)-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.